![molecular formula C19H25F2NO2 B13458191 Ethyl 8-benzyl-10,10-difluoro-8-azabicyclo[4.3.1]decane-1-carboxylate](/img/structure/B13458191.png)
Ethyl 8-benzyl-10,10-difluoro-8-azabicyclo[4.3.1]decane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 8-benzyl-10,10-difluoro-8-azabicyclo[431]decane-1-carboxylate is a complex organic compound with the molecular formula C19H25F2NO2 This compound is part of the azabicyclo family, which is known for its unique bicyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 8-benzyl-10,10-difluoro-8-azabicyclo[4.3.1]decane-1-carboxylate typically involves multiple steps, starting from simpler organic molecules. One common approach is the enantioselective construction of the azabicyclo scaffold, which is a central core in many biologically active compounds . The process often involves the use of acyclic starting materials that contain the necessary stereochemical information to form the bicyclic structure. Key steps may include:
Formation of the Azabicyclo Core: This can be achieved through a series of cyclization reactions, often involving the use of catalysts and specific reaction conditions to ensure the correct stereochemistry.
Introduction of Fluorine Atoms: Fluorination is typically carried out using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Benzylation: The benzyl group is introduced through a nucleophilic substitution reaction, often using benzyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 8-benzyl-10,10-difluoro-8-azabicyclo[4.3.1]decane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups, such as halides or amines, into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with Palladium (Pd) catalyst
Substitution: Benzyl halides, bases like sodium hydroxide (NaOH)
Major Products
Oxidation: Carboxylic acids, Ketones
Reduction: Alcohols
Substitution: Benzylated derivatives, Halogenated compounds
Wissenschaftliche Forschungsanwendungen
Ethyl 8-benzyl-10,10-difluoro-8-azabicyclo[4.3.1]decane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with unique properties, such as fluorinated polymers.
Wirkmechanismus
The mechanism of action of Ethyl 8-benzyl-10,10-difluoro-8-azabicyclo[4.3.1]decane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance its binding affinity and selectivity, leading to more potent biological effects. The benzyl group may also play a role in modulating its activity by influencing its hydrophobic interactions with target molecules.
Vergleich Mit ähnlichen Verbindungen
Ethyl 8-benzyl-10,10-difluoro-8-azabicyclo[4.3.1]decane-1-carboxylate can be compared with other similar compounds, such as:
Ethyl 10,10-difluoro-8-azabicyclo[4.3.1]decane-1-carboxylate: Lacks the benzyl group, which may result in different biological activities and chemical properties.
8-Azabicyclo[3.2.1]octane derivatives: These compounds have a different bicyclic structure and may exhibit distinct biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which can lead to unique chemical and biological properties.
Eigenschaften
Molekularformel |
C19H25F2NO2 |
|---|---|
Molekulargewicht |
337.4 g/mol |
IUPAC-Name |
ethyl 8-benzyl-10,10-difluoro-8-azabicyclo[4.3.1]decane-1-carboxylate |
InChI |
InChI=1S/C19H25F2NO2/c1-2-24-17(23)18-11-7-6-10-16(19(18,20)21)13-22(14-18)12-15-8-4-3-5-9-15/h3-5,8-9,16H,2,6-7,10-14H2,1H3 |
InChI-Schlüssel |
ACAXZYQTGMOYKY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C12CCCCC(C1(F)F)CN(C2)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


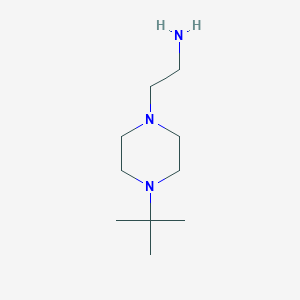
![[1,2,4]Triazolo[4,3-a]pyridine-5-carbonitrile](/img/structure/B13458110.png)
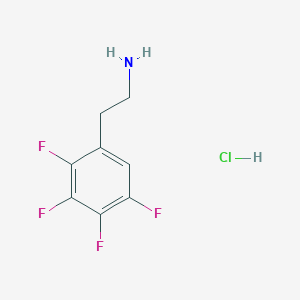
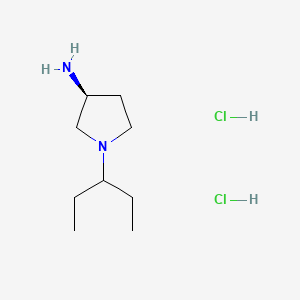
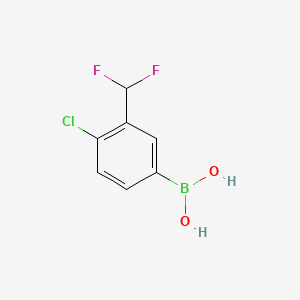
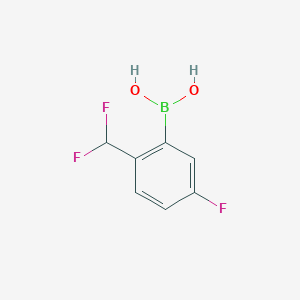
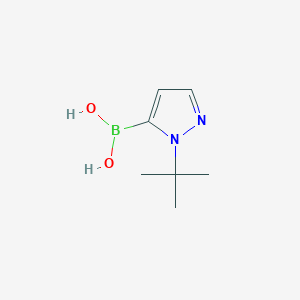
![6-Chloro-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B13458139.png)
![Tert-butyl 2,6-diazabicyclo[5.1.0]octane-2-carboxylate](/img/structure/B13458148.png)
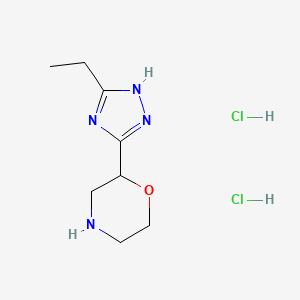
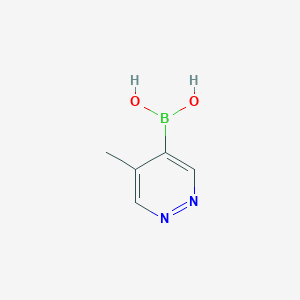
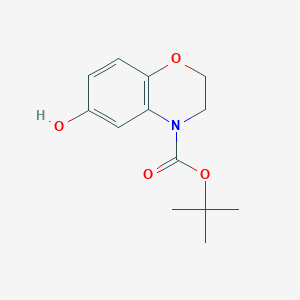

![methyl 2-{6-bromo-1H-pyrrolo[3,2-b]pyridin-1-yl}acetate](/img/structure/B13458176.png)
